molecular formula C9H9ClN2 B2379293 4-Aminocubane-1-carbonitrile;hydrochloride CAS No. 2390513-32-1

4-Aminocubane-1-carbonitrile;hydrochloride

Cat. No.: B2379293
CAS No.: 2390513-32-1
M. Wt: 180.64
InChI Key: OJWSZSNUFSSHHS-UHFFFAOYSA-N
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Description

4-Aminocubane-1-carbonitrile;hydrochloride is a chemical compound known for its unique structural properties. It consists of a cubane core, which is a highly strained, cubic arrangement of eight carbon atoms. This compound is valuable in various fields such as medicine, materials science, and organic synthesis due to its diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminocubane-1-carbonitrile;hydrochloride typically involves the formation of the cubane core followed by functionalization. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Aminocubane-1-carbonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the cubane core.

    Substitution: The amino and nitrile groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Aminocubane-1-carbonitrile;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Aminocubane-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The cubane core’s unique structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and the functional groups attached to the cubane core .

Comparison with Similar Compounds

Similar Compounds

    4-Aminocubane-1-carboxylic acid;hydrochloride: Similar in structure but with a carboxylic acid group instead of a nitrile group.

    2-Amino-2-(cuban-1-yl)acetic acid: Contains an amino group and an acetic acid moiety attached to the cubane core.

Uniqueness

4-Aminocubane-1-carbonitrile;hydrochloride is unique due to its combination of the cubane core with amino and nitrile functional groups.

Properties

IUPAC Name

4-aminocubane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-1-8-2-5-3(8)7-4(8)6(2)9(5,7)11;/h2-7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIIYRDSIIULSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C12C3C4C1C5C2C3C45N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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